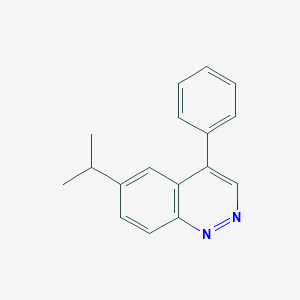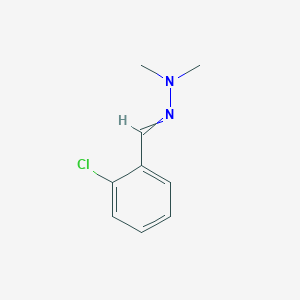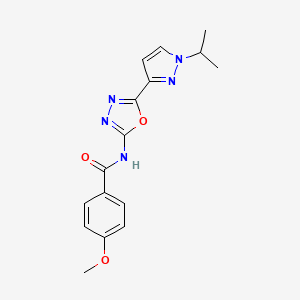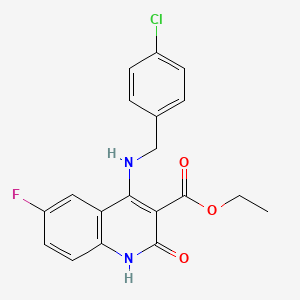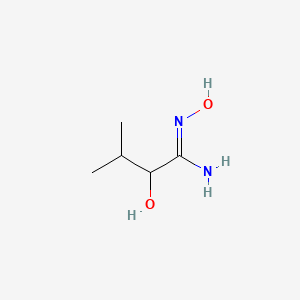
N',2-dihydroxy-3-methylbutanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N’,2-dihydroxy-3-methylbutanimidamide is an organic compound with a unique structure that includes both hydroxyl and imidamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’,2-dihydroxy-3-methylbutanimidamide typically involves the reaction of 3-methylbutanal with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired imidamide compound. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of (1E)-N’,2-dihydroxy-3-methylbutanimidamide can be scaled up by optimizing the reaction parameters such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1E)-N’,2-dihydroxy-3-methylbutanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(1E)-N’,2-dihydroxy-3-methylbutanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1E)-N’,2-dihydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the imidamide group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1E)-N’,2-dihydroxy-3-methylbutanamide: Similar structure but lacks the imidamide group.
(1E)-N’,2-dihydroxy-3-methylbutanal: Contains an aldehyde group instead of the imidamide group.
Uniqueness
(1E)-N’,2-dihydroxy-3-methylbutanimidamide is unique due to the presence of both hydroxyl and imidamide functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
N',2-dihydroxy-3-methylbutanimidamide |
InChI |
InChI=1S/C5H12N2O2/c1-3(2)4(8)5(6)7-9/h3-4,8-9H,1-2H3,(H2,6,7) |
InChI Key |
JRSZQLQXQAIFFO-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C(/C(=N/O)/N)O |
Canonical SMILES |
CC(C)C(C(=NO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


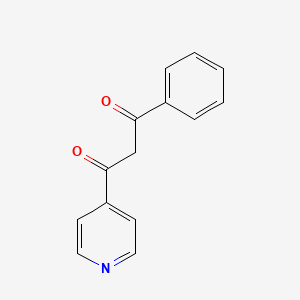
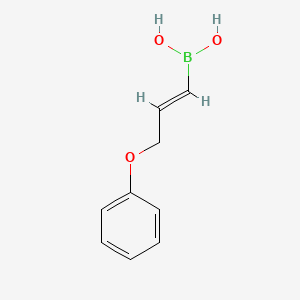

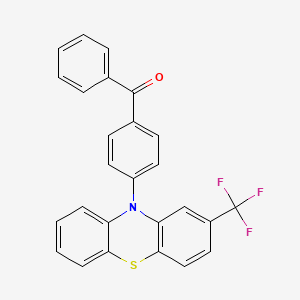
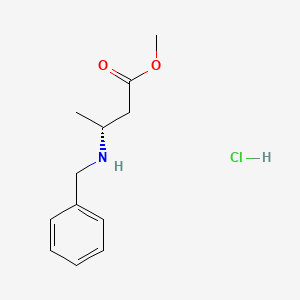
![4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14119863.png)
![4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile](/img/structure/B14119867.png)
